molecular formula C10H5F3O2S B180705 5-(Trifluoromethyl)-1-benzothiophene-2-carboxylic acid CAS No. 244126-64-5

5-(Trifluoromethyl)-1-benzothiophene-2-carboxylic acid

Cat. No.: B180705
CAS No.: 244126-64-5
M. Wt: 246.21 g/mol
InChI Key: ROIKYRUNAMGSHG-UHFFFAOYSA-N
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Description

5-(Trifluoromethyl)-1-benzothiophene-2-carboxylic acid (CAS 244126-64-5) is a heterocyclic compound featuring a benzothiophene core substituted with a trifluoromethyl (-CF₃) group at position 5 and a carboxylic acid (-COOH) group at position 2. Its molecular formula is C₁₀H₅F₃O₂S, with a molecular weight of 246.21 g/mol and a melting point of 192–194°C . The trifluoromethyl group enhances lipophilicity and metabolic stability, making this compound valuable in pharmaceutical and agrochemical research, particularly as a building block for bioactive molecules .

Preparation Methods

Synthetic Routes and Reaction Conditions: One common method is the trifluoromethylation of benzothiophene derivatives using reagents such as trifluoromethyltrimethylsilane (TMSCF3) in the presence of a catalyst . Another approach involves the use of sodium trifluoroacetate as a trifluoromethylating agent .

Industrial Production Methods: Industrial production of this compound may involve large-scale trifluoromethylation reactions using optimized conditions to ensure high yield and purity. The choice of reagents and catalysts, as well as reaction parameters such as temperature and pressure, are crucial for efficient production.

Chemical Reactions Analysis

Types of Reactions: 5-(Trifluoromethyl)-1-benzothiophene-2-carboxylic acid can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form sulfoxides or sulfones.

    Reduction: Reduction reactions can convert the carboxylic acid group to an alcohol or aldehyde.

    Substitution: Electrophilic aromatic substitution reactions can introduce different substituents onto the benzothiophene ring.

Common Reagents and Conditions:

Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield sulfoxides or sulfones, while reduction can produce alcohols or aldehydes.

Scientific Research Applications

Pharmaceutical Development

This compound is a key intermediate in synthesizing various pharmaceuticals, particularly anti-inflammatory and anticancer agents. The trifluoromethyl group enhances the compound's biological activity, making it a valuable building block for drug discovery.

Case Studies in Pharmaceutical Applications

  • Anticancer Activity : Research has demonstrated that derivatives of this compound exhibit significant cytotoxicity against cancer cell lines. For instance, studies on breast cancer cell lines reported IC50 values in the low micromolar range, indicating potent anticancer properties .
  • Anti-inflammatory Effects : In animal models of arthritis, treatment with this compound led to reduced levels of pro-inflammatory cytokines such as TNF-alpha and IL-6, suggesting its potential as an anti-inflammatory agent .

Material Science

The unique chemical structure of 5-(trifluoromethyl)-1-benzothiophene-2-carboxylic acid allows for the development of advanced materials with enhanced thermal stability and electrical properties. It is particularly useful in creating organic semiconductors and light-emitting diodes (LEDs).

Applications in Material Science

  • Organic Electronics : The compound's electronic properties make it suitable for use in organic semiconductors, contributing to the development of more efficient electronic devices .
  • Coatings and Polymers : Its stability under environmental conditions allows it to be used in formulating durable coatings and polymers .

Agricultural Chemistry

Research into the potential use of this compound in developing agrochemicals has highlighted its effectiveness as a herbicide and fungicide. The trifluoromethyl group contributes to its efficacy while minimizing environmental impact.

Examples of Agricultural Applications

  • Herbicides : Studies indicate that formulations containing this compound can effectively control various pests while being less harmful to non-target organisms .
  • Fungicides : Its application in fungicide development has shown promising results in controlling fungal pathogens affecting crops .

Fluorine Chemistry

As a fluorinated compound, this compound plays a crucial role in synthesizing other fluorinated chemicals. Its unique properties are leveraged in various applications, including refrigerants and solvents.

Research Insights

  • Synthesis of Fluorinated Chemicals : The compound is used as a precursor in synthesizing other fluorinated compounds that are important for industrial applications .
  • Reactivity Studies : Its behavior in chemical reactions provides insights into the stability and reactivity patterns of fluorinated compounds .
Activity TypeIC50 (μM)Reference
Anticancer (HeLa cells)15.2
Anti-inflammatory12.5
Antiviral (HIV)20.0

Mechanism of Action

The mechanism of action of 5-(trifluoromethyl)-1-benzothiophene-2-carboxylic acid involves its interaction with specific molecular targets and pathways. The trifluoromethyl group can enhance the compound’s binding affinity to certain enzymes or receptors, leading to increased potency and selectivity. The exact molecular targets and pathways depend on the specific application and context in which the compound is used .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Substituent Variations on the Benzothiophene Core

5-Fluorobenzo[b]thiophene-2-carboxylic Acid

  • Molecular Formula : C₉H₅FO₂S
  • Molecular Weight : 212.20 g/mol
  • Key Differences : Replacing -CF₃ with fluorine (-F) reduces electron-withdrawing effects and lipophilicity. This alters reactivity in coupling reactions and bioavailability .

6-(Trifluoromethyl)-1-benzothiophene-2-carboxylic Acid (CAS 142329-22-4)

  • Molecular Formula : C₁₀H₅F₃O₂S (same as target compound)
  • Key Differences : The -CF₃ group at position 6 instead of 5 changes steric and electronic interactions. Positional isomerism can affect binding affinity in enzyme inhibition studies .

7-(Trifluoromethyl)-1-benzothiophene-2-carboxylic Acid

  • Molecular Formula : C₁₀H₅F₃O₂S

Heterocycle Modifications

5-(3-Bromophenyl)thiophene-2-carboxylic Acid

  • Molecular Formula : C₁₁H₇BrO₂S
  • Molecular Weight : 283.14 g/mol
  • The bromophenyl group introduces steric bulk, impacting solubility and reactivity .

5-((3-Fluorobenzyl)oxy)-2-methyl-1-benzofuran-3-carboxylic Acid (CAS 308296-53-9)

  • Molecular Formula : C₁₈H₁₃FO₄
  • Molecular Weight : 316.29 g/mol
  • Key Differences : Substituting benzothiophene with benzofuran alters electronic properties (oxygen vs. sulfur). The -CF₃ group is absent, but the fluorobenzyloxy group adds polarizability, affecting pharmacokinetics .

Carboxylic Acid Derivatives

5-(Trifluoromethyl)-1-benzothiophene-2-carbohydrazide

  • Molecular Formula : C₁₀H₇F₃N₂OS
  • Molecular Weight : 260.23 g/mol
  • This derivative is more reactive in nucleophilic substitutions .

Comparative Data Table

Compound Name CAS Number Molecular Formula Molecular Weight (g/mol) Melting Point (°C) Key Substituent/Feature
5-(Trifluoromethyl)-1-benzothiophene-2-carboxylic acid 244126-64-5 C₁₀H₅F₃O₂S 246.21 192–194 -CF₃ at position 5
6-(Trifluoromethyl)-1-benzothiophene-2-carboxylic acid 142329-22-4 C₁₀H₅F₃O₂S 246.21 Not reported -CF₃ at position 6
5-Fluorobenzo[b]thiophene-2-carboxylic acid 70060-13-8 C₉H₅FO₂S 212.20 Not reported -F at position 5
5-(3-Bromophenyl)thiophene-2-carboxylic acid Not available C₁₁H₇BrO₂S 283.14 Not reported Bromophenyl-thiophene scaffold
5-(Trifluoromethyl)-1-benzothiophene-2-carbohydrazide 1171927-43-7 C₁₀H₇F₃N₂OS 260.23 Not reported Carbohydrazide derivative

Biological Activity

5-(Trifluoromethyl)-1-benzothiophene-2-carboxylic acid is a compound of significant interest in medicinal chemistry due to its unique structural features and potential biological activities. This article presents a comprehensive overview of its biological activity, including relevant data tables, case studies, and research findings.

Chemical Structure and Properties

The compound features a benzothiophene core with a trifluoromethyl group, which is known to enhance lipophilicity and metabolic stability. The molecular formula is C10H7F3O2SC_{10}H_7F_3O_2S, and it has a molecular weight of approximately 252.22 g/mol. The trifluoromethyl group contributes to its unique pharmacological properties, making it a candidate for various therapeutic applications.

Anticancer Properties

Research indicates that compounds with a benzothiophene scaffold exhibit promising anticancer activity. For instance, studies have shown that derivatives of benzothiophene can inhibit cancer cell proliferation through various mechanisms, including apoptosis induction and cell cycle arrest. A notable study highlighted the potential of this compound as an inhibitor of specific cancer cell lines, suggesting its utility in cancer therapy .

Anti-inflammatory Effects

The anti-inflammatory properties of benzothiophene derivatives are well-documented. The presence of the trifluoromethyl group is believed to enhance these effects by modulating inflammatory pathways. In vitro studies have demonstrated that this compound can reduce the production of pro-inflammatory cytokines, indicating its potential as an anti-inflammatory agent .

Enzyme Inhibition

The compound has been investigated for its inhibitory effects on various enzymes. For example, it has shown promise as an inhibitor of cholinesterases, which are critical targets in the treatment of neurodegenerative diseases such as Alzheimer's. The inhibitory activity was assessed using human recombinant acetylcholinesterase (AChE) and butyrylcholinesterase (BChE), with IC50 values indicating significant potency .

The mechanism by which this compound exerts its biological effects involves several biochemical pathways:

  • Enzyme Binding : The trifluoromethyl group enhances binding affinity to target enzymes through hydrophobic interactions and π-π stacking with aromatic residues.
  • Signal Transduction Modulation : The compound may interfere with signaling pathways involved in cell proliferation and inflammation.
  • Reactive Oxygen Species (ROS) Modulation : Some studies suggest that it may influence ROS levels, thereby affecting oxidative stress responses in cells .

Case Studies and Research Findings

Several studies have evaluated the biological activity of this compound:

  • Anticancer Activity : A study reported that this compound exhibited significant cytotoxicity against breast cancer cell lines, with IC50 values in the low micromolar range .
  • Cholinesterase Inhibition : In a comparative study involving other benzothiophene derivatives, this compound demonstrated superior inhibition of AChE compared to standard inhibitors like galantamine .
  • Anti-inflammatory Activity : A series of experiments showed that treatment with this compound resulted in decreased levels of TNF-alpha and IL-6 in activated macrophages, highlighting its anti-inflammatory potential .

Comparative Biological Activity of Benzothiophene Derivatives

Compound NameBiological ActivityIC50 (µM)
This compoundAChE Inhibition12.5
5-nitro-N-phenyl-1-benzothiophene-2-carboxamideCytotoxicity in Cancer15.0
Benzothiophene-chalcone hybridsAnti-inflammatory20.0

Q & A

Basic Research Questions

Q. What are the common synthetic routes for 5-(Trifluoromethyl)-1-benzothiophene-2-carboxylic acid, and how can purity be optimized?

Methodological Answer: The synthesis typically involves cyclization reactions starting from substituted benzothiophene precursors. A key step is introducing the trifluoromethyl group, often achieved via electrophilic substitution or cross-coupling reactions using trifluoromethylating agents (e.g., CF₃Cu or Togni’s reagent). For example, derivatives like 5-(Trifluoromethyl)-1-benzothiophene-2-carbohydrazide (CAS 1171927-43-7) are synthesized by reacting the carboxylic acid with hydrazine under reflux . Purification is critical and involves recrystallization or column chromatography using solvents like ethyl acetate/hexane. Purity optimization requires rigorous analytical validation (e.g., HPLC ≥95% purity) and storage in inert conditions to prevent hydrolysis of the trifluoromethyl group .

Q. What analytical techniques are recommended for structural characterization of this compound?

Methodological Answer: A combination of spectroscopic and spectrometric methods is essential:

  • NMR Spectroscopy : ¹H and ¹³C NMR confirm the benzothiophene core and trifluoromethyl group (δ ~110-120 ppm for CF₃ in ¹³C NMR).
  • Mass Spectrometry : High-resolution LC-MS (Exact Mass: 246.0252 g/mol) validates molecular formula (C₁₀H₅F₃O₂S) .
  • IR Spectroscopy : Carboxylic acid C=O stretching (~1700 cm⁻¹) and S-C aromatic bonds (~700 cm⁻¹) are diagnostic .
  • Elemental Analysis : Confirms stoichiometry, with deviations >0.3% indicating impurities .

Q. How should this compound be stored to maintain stability in laboratory settings?

Methodological Answer: Store under inert gas (argon/nitrogen) at 2–8°C in airtight containers to prevent moisture absorption and oxidative degradation. Avoid exposure to heat (>30°C) or direct light, as the trifluoromethyl group is sensitive to hydrolysis under acidic/alkaline conditions . For long-term storage, lyophilization is recommended for carboxylic acid derivatives .

Advanced Research Questions

Q. How can researchers evaluate the biological activity of this compound, particularly in medicinal chemistry?

Methodological Answer:

  • In vitro Assays : Screen for antimicrobial activity using MIC (Minimum Inhibitory Concentration) assays against Gram-positive/negative bacteria. Anticancer potential is tested via MTT assays on cancer cell lines (e.g., HepG2 or MCF-7), with IC₅₀ values calculated .
  • Structure-Activity Relationship (SAR) : Modify the benzothiophene core (e.g., substituents at positions 4 or 6) and compare bioactivity. For example, 3-Chloro-6-methoxy derivatives show enhanced antimicrobial activity due to increased lipophilicity .
  • Metabolite Profiling : Use LC-MS/MS to identify metabolites (e.g., sulfoxide or glucuronide conjugates) in hepatic microsomal assays .

Q. How to resolve contradictions in reported biological activity data across studies?

Methodological Answer:

  • Purity Verification : Reanalyze compound batches using HPLC and elemental analysis. Impurities >5% (e.g., unreacted hydrazide intermediates) can skew bioassay results .
  • Assay Standardization : Control variables like solvent (DMSO concentration ≤0.1%), cell passage number, and incubation time.
  • Cross-Study Comparisons : Replicate experiments using published protocols (e.g., identical cell lines or bacterial strains). For instance, discrepancies in anticancer activity may arise from differences in apoptosis pathway activation .

Q. What computational strategies can predict interactions of this compound with biological targets?

Methodological Answer:

  • Molecular Docking : Use software like AutoDock Vina with the compound’s SMILES notation (e.g., C1=CC=C2C(=C1)C(=CS2)C(=O)O)C(F)(F)F) to model binding to enzymes like cyclooxygenase-2 (COX-2) .
  • QSAR Modeling : Corrogate electronic parameters (e.g., logP, HOMO-LUMO gaps) with bioactivity data. The trifluoromethyl group’s electronegativity enhances binding to hydrophobic pockets .
  • MD Simulations : Perform 100-ns simulations in GROMACS to assess stability of ligand-protein complexes, focusing on hydrogen bonds with catalytic residues .

Properties

IUPAC Name

5-(trifluoromethyl)-1-benzothiophene-2-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H5F3O2S/c11-10(12,13)6-1-2-7-5(3-6)4-8(16-7)9(14)15/h1-4H,(H,14,15)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ROIKYRUNAMGSHG-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC2=C(C=C1C(F)(F)F)C=C(S2)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H5F3O2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00382414
Record name 5-(trifluoromethyl)-1-benzothiophene-2-carboxylic acid
Source EPA DSSTox
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

246.21 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

244126-64-5
Record name 5-(trifluoromethyl)-1-benzothiophene-2-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00382414
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 5-(Trifluoromethyl)-1-benzothiophene-2-carboxylic acid
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Synthesis routes and methods

Procedure details

A mixture of 300 mg of methyl 5-(trifluoromethyl)benzo[b]thiophene-2-carboxylate, 66 mg of lithium hydroxide monohydrate, 2 ml of water and 6 ml of methanol was stirred at 75° C. for 1 hour. The reaction mixture was cooled to room temperature, and then concentrated under reduced pressure. To the residue was added water, and then washed with tert-butyl methyl ether 3 times. To the aqueous layer was added concentrated hydrochloric acid, and then extracted with tert-butyl methyl ether 3 times. The combined organic layer was washed with saturated aqueous sodium chloride solution, dried over magnesium sulfate, and then concentrated under reduced pressure to obtain 280 mg of 5-(trifluoromethyl)benzo[b]thiophene-2-carboxylic acid (the present compound 1).
Quantity
300 mg
Type
reactant
Reaction Step One
Name
lithium hydroxide monohydrate
Quantity
66 mg
Type
reactant
Reaction Step One
Name
Quantity
2 mL
Type
reactant
Reaction Step One
Quantity
6 mL
Type
solvent
Reaction Step One

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